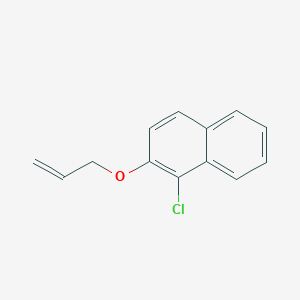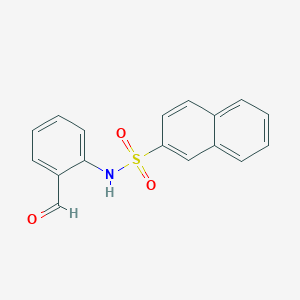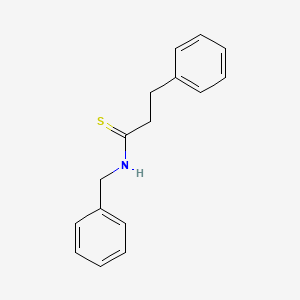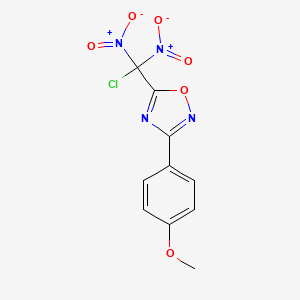![molecular formula C34H38N2O6S2 B12578855 4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate CAS No. 263842-99-5](/img/structure/B12578855.png)
4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate involves several steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of various functional groups through a series of chemical reactions. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated equipment and continuous flow processes. These methods are designed to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for commercial applications. The use of advanced analytical techniques, such as chromatography and spectroscopy, is essential for monitoring the progress of the reactions and verifying the purity of the final product.
化学反应分析
Types of Reactions: 4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate can undergo various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple functional groups, such as hydroxyl, amino, and sulfonate groups, which can interact with different reagents.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as halides or amines. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformation while minimizing side reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in the formation of new carbon-carbon or carbon-heteroatom bonds, leading to a variety of derivatives with different properties.
科学研究应用
4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate has a wide range of scientific research applications. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may serve as a probe for studying biochemical pathways or as a potential therapeutic agent. In medicine, this compound could be investigated for its pharmacological properties, such as its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials or as a catalyst for chemical reactions.
作用机制
The mechanism of action of 4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds: Similar compounds to 4-({6-[2-(4-Aminophenyl)ethyl]-4-hydroxy-2-oxo-6-(propan-2-yl)-5,6-dihydro-2H-pyran-3-yl}sulfanyl)-5-tert-butyl-2-methylphenyl 4-cyanobenzene-1-sulfonate include other sulfonate esters and compounds with similar functional groups, such as 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate) .
Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups and structural features, which confer specific reactivity and potential applications. The presence of the pyran ring, tert-butyl group, and cyanobenzene sulfonate moiety contribute to its distinct chemical and biological properties.
属性
CAS 编号 |
263842-99-5 |
|---|---|
分子式 |
C34H38N2O6S2 |
分子量 |
634.8 g/mol |
IUPAC 名称 |
[4-[[2-[2-(4-aminophenyl)ethyl]-4-hydroxy-6-oxo-2-propan-2-yl-3H-pyran-5-yl]sulfanyl]-5-tert-butyl-2-methylphenyl] 4-cyanobenzenesulfonate |
InChI |
InChI=1S/C34H38N2O6S2/c1-21(2)34(16-15-23-7-11-25(36)12-8-23)19-28(37)31(32(38)41-34)43-30-17-22(3)29(18-27(30)33(4,5)6)42-44(39,40)26-13-9-24(20-35)10-14-26/h7-14,17-18,21,37H,15-16,19,36H2,1-6H3 |
InChI 键 |
IBZDJWJFDNGFPK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1OS(=O)(=O)C2=CC=C(C=C2)C#N)C(C)(C)C)SC3=C(CC(OC3=O)(CCC4=CC=C(C=C4)N)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4,4'-[(4-Methylcyclohexyl)methylene]diphenol](/img/structure/B12578772.png)
![N-Cyclopentyl-2-[(2-fluoro-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12578776.png)
![N-(3-Fluorophenyl)-N-[4-(furan-2-yl)butan-2-yl]urea](/img/structure/B12578778.png)
![2h-[1,4]Oxazino[3,4-b][1,3]oxazine](/img/structure/B12578783.png)
![3-[Bis(4-methoxyphenyl)(phenyl)methoxy]propan-1-amine](/img/structure/B12578787.png)
![N,N'-{2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1,4-phenylene}dibenzenesulfonamide](/img/structure/B12578796.png)
![3-(Butylthio)-5,5'-bis[3'-(butylthio)-2,2'-bithiophen-5-yl]-2,2'-bithiophene](/img/structure/B12578805.png)

![magnesium;2-decyl-5-[5-(2H-thiophen-2-id-5-yl)thiophen-2-yl]thiophene;bromide](/img/structure/B12578819.png)





